Cas no 2138276-91-0 (4-(3-Amino-2,4-difluorophenyl)-2-fluorobenzaldehyde)

4-(3-Amino-2,4-difluorophenyl)-2-fluorobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- EN300-714944
- 2138276-91-0
- 4-(3-amino-2,4-difluorophenyl)-2-fluorobenzaldehyde
- 4-(3-Amino-2,4-difluorophenyl)-2-fluorobenzaldehyde
-
- インチ: 1S/C13H8F3NO/c14-10-4-3-9(12(16)13(10)17)7-1-2-8(6-18)11(15)5-7/h1-6H,17H2
- InChIKey: VVVGNNICVSHFCB-UHFFFAOYSA-N
- SMILES: FC1C(=C(C=CC=1C1C=CC(C=O)=C(C=1)F)F)N
計算された属性
- 精确分子量: 251.05579836g/mol
- 同位素质量: 251.05579836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 302
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1Ų
- XLogP3: 2.6
4-(3-Amino-2,4-difluorophenyl)-2-fluorobenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-714944-1.0g |
4-(3-amino-2,4-difluorophenyl)-2-fluorobenzaldehyde |
2138276-91-0 | 1g |
$0.0 | 2023-06-06 |
4-(3-Amino-2,4-difluorophenyl)-2-fluorobenzaldehyde 関連文献
-
1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
4-(3-Amino-2,4-difluorophenyl)-2-fluorobenzaldehydeに関する追加情報
Comprehensive Overview of 4-(3-Amino-2,4-difluorophenyl)-2-fluorobenzaldehyde (CAS No. 2138276-91-0)
4-(3-Amino-2,4-difluorophenyl)-2-fluorobenzaldehyde (CAS No. 2138276-91-0) is a specialized fluorinated aromatic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique multi-fluorinated structure, serves as a critical intermediate in the synthesis of advanced molecules. Its highly reactive aldehyde group and amino functionality make it a versatile building block for drug discovery and organic electronics. Researchers are increasingly exploring its applications in targeted therapeutics and OLED materials, aligning with the growing demand for precision medicine and energy-efficient technologies.
The molecular structure of 4-(3-Amino-2,4-difluorophenyl)-2-fluorobenzaldehyde features a benzaldehyde core substituted with fluorine atoms at strategic positions, enhancing its electronic properties and metabolic stability. This design is particularly relevant in the development of kinase inhibitors and fluorescence probes, addressing current trends in cancer research and bioimaging. Recent studies highlight its potential in modulating protein-protein interactions, a hot topic in drug design communities. The compound’s CAS No. 2138276-91-0 is frequently searched in databases like SciFinder and Reaxys, reflecting its industrial relevance.
From a synthetic chemistry perspective, 4-(3-Amino-2,4-difluorophenyl)-2-fluorobenzaldehyde exemplifies the convergence of green chemistry and high-yield methodologies. Innovations in catalytic fluorination and microwave-assisted synthesis have improved its production efficiency, reducing environmental impact—a key concern among modern chemists. Its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) further expands its utility in constructing complex heterocycles, a recurring theme in medicinal chemistry forums.
In material science, this compound’s electron-deficient aromatic system contributes to the development of n-type semiconductors for flexible electronics. With the rise of wearable technology and Internet of Things (IoT) devices, researchers are investigating its derivatives for organic thin-film transistors (OTFTs). The fluorine-induced polarity also enhances solubility in non-polar solvents, a sought-after trait for inkjet-printed electronics—a trending topic in advanced manufacturing circles.
Analytical characterization of CAS No. 2138276-91-0 typically involves HPLC-MS and NMR spectroscopy, with emphasis on purity optimization for regulatory compliance. Quality control protocols often reference ICH guidelines, reflecting the compound’s alignment with GMP standards. Discussions on platforms like ResearchGate frequently address its stability under ambient conditions, a practical consideration for storage and logistics.
The commercial landscape for 4-(3-Amino-2,4-difluorophenyl)-2-fluorobenzaldehyde is evolving, with suppliers emphasizing scalable production and custom synthesis services. Patent analyses reveal its inclusion in IP-protected drug candidates, particularly in autoimmune disease and CNS disorder pipelines. This aligns with Google Trends data showing increased searches for "fluorinated drug intermediates" and "small molecule APIs."
Future directions for this compound may involve AI-driven molecular optimization and continuous flow chemistry applications. Its structural motifs are being explored in proteolysis-targeting chimeras (PROTACs), a breakthrough technology in degradation therapeutics. As sustainability gains traction, biocatalytic routes for its synthesis could emerge, answering frequent queries about eco-friendly chemical production in academic and industrial settings.
2138276-91-0 (4-(3-Amino-2,4-difluorophenyl)-2-fluorobenzaldehyde) Related Products
- 1251692-02-0(N-(4-chloro-2-fluorophenyl)-2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}acetamide)
- 955962-96-6(5-Amino-1-(1-phenyl-piperidin-4-yl)-1H-pyrazol-3-ol)
- 1261464-05-4(4-Hydroxy-3-methyl-4'-(trifluoromethoxy)biphenyl)
- 2138216-51-8(1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one)
- 1336955-07-7(3-(1-aminoethyl)-4-nitrophenol)
- 1638760-35-6(4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine)
- 740776-70-9(tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate)
- 2041-15-8(Cyclohexane-1,3,5-triol)
- 141098-36-4(6-Dodecanone, 3,7,11-trimethyl-)
- 338773-34-5(8-Chloro-6-(trifluoromethyl)1,2,4triazolo4,3-apyridin-3-amine)




